molecular formula C9H7F2NO B13274070 4-(2,6-Difluorophenyl)azetidin-2-one

4-(2,6-Difluorophenyl)azetidin-2-one

Cat. No.: B13274070
M. Wt: 183.15 g/mol
InChI Key: CKODNLBZOVNWOW-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenyl)azetidin-2-one is a chemical compound with the molecular formula C9H7F2NO It belongs to the class of azetidinones, which are four-membered lactam rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Difluorophenyl)azetidin-2-one typically involves the reaction of 2,6-difluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the azetidinone ring. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow processes and the use of automated reactors to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(2,6-Difluorophenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.

    Substitution: Halogenation and other substitution reactions can occur at the phenyl ring or the azetidinone ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced azetidines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

4-(2,6-Difluorophenyl)azetidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorophenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to downstream effects on cellular pathways and processes .

Comparison with Similar Compounds

Uniqueness: 4-(2,6-Difluorophenyl)azetidin-2-one is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

4-(2,6-difluorophenyl)azetidin-2-one

InChI

InChI=1S/C9H7F2NO/c10-5-2-1-3-6(11)9(5)7-4-8(13)12-7/h1-3,7H,4H2,(H,12,13)

InChI Key

CKODNLBZOVNWOW-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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